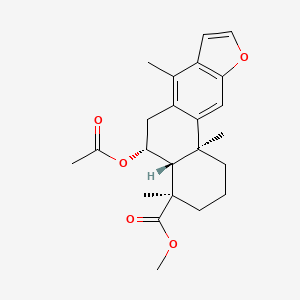

taepeenin D

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H28O5 |

|---|---|

Molecular Weight |

384.5 g/mol |

IUPAC Name |

methyl (4R,4aR,5R,11bS)-5-acetyloxy-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate |

InChI |

InChI=1S/C23H28O5/c1-13-15-7-10-27-18(15)12-17-16(13)11-19(28-14(2)24)20-22(17,3)8-6-9-23(20,4)21(25)26-5/h7,10,12,19-20H,6,8-9,11H2,1-5H3/t19-,20-,22-,23-/m1/s1 |

InChI Key |

KUDGKETXNRKTHI-OHUMZHCVSA-N |

Isomeric SMILES |

CC1=C2C[C@H]([C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@@]3(C)C(=O)OC)C)OC(=O)C |

Canonical SMILES |

CC1=C2CC(C3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C)OC(=O)C |

Synonyms |

taepeenin D |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Taepeenin D

Plant Sources and Botanical Classification Relevant to Taepeenin D Discovery

This compound has been identified and isolated from plant species within the genera Caesalpinia and Acacia. These genera are prominent members of the Fabaceae (or Leguminosae) family, which is known for producing a rich diversity of secondary metabolites, including terpenoids.

Caesalpinia Species as Progenitors of this compound

The genus Caesalpinia is a significant source of cassane-type diterpenoids, with numerous structurally diverse compounds having been isolated from various species. researchgate.net Research has confirmed the presence of this compound in multiple species within this genus.

Notably, this compound has been isolated from the roots and stems of Caesalpinia crista. ijpsonline.com This plant has been a source for a series of related compounds, including taepeenins A through I. ijpsonline.com Another documented source is Caesalpinia mimosoides, from which this compound was isolated from the roots. The repeated discovery of this compound and its analogues in Caesalpinia species underscores the chemotaxonomic significance of this compound class for the genus.

Acacia Species as Sources of this compound and Analogues

The genus Acacia, also belonging to the Fabaceae family, is another recognized source of this compound. Phytochemical studies have identified this compound in the leaves of Acacia pennata. etflin.comresearchgate.netekb.eg The isolation of this compound from A. pennata highlights the shared biosynthetic pathways for certain cassane diterpenoids between the closely related Caesalpinia and Acacia genera. etflin.comresearchgate.netekb.eg The genus Acacia is known for producing a wide array of terpenoids, flavonoids, and other bioactive compounds. nih.gov

| Genus | Species | Plant Part(s) | Reference |

|---|---|---|---|

| Caesalpinia | Caesalpinia crista | Roots and Stems | ijpsonline.com |

| Caesalpinia | Caesalpinia mimosoides | Roots | |

| Acacia | Acacia pennata | Leaves | etflin.comresearchgate.netekb.eg |

Advanced Chromatographic Techniques for this compound Isolation

The isolation of this compound from crude plant extracts is a multi-step process requiring the application of various chromatographic techniques. The goal is to separate the target compound from a complex mixture of other metabolites, including other diterpenoids, flavonoids, and lipids.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification stages of this compound and related cassane diterpenoids. rsc.org Reversed-phase HPLC (RP-HPLC) is commonly employed for this purpose.

In typical applications, fractions enriched with the target compound from preliminary column chromatography are subjected to preparative or semi-preparative HPLC. mdpi.commdpi.com These systems often utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. rsc.orgmdpi.com A gradient elution system, frequently composed of methanol (B129727) and water or acetonitrile (B52724) and water, often with a formic acid modifier, is used to achieve high-resolution separation. rsc.orgmdpi.com The use of a photodiode array (PDA) detector allows for monitoring the elution profile at multiple wavelengths, aiding in the identification and collection of the pure compound. mdpi.com

Column Chromatography Strategies

Column chromatography serves as the primary method for the initial fractionation of the crude plant extract. rsc.org This technique separates compounds based on their differential adsorption to a solid stationary phase.

Typically, the process begins with the crude extract being adsorbed onto silica (B1680970) gel. rsc.orgnih.gov The column is then eluted with a solvent gradient of increasing polarity. A common strategy involves starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) (EtOAc) or methanol (MeOH). rsc.orgnih.govrsc.org This gradient elution effectively separates the complex extract into simpler fractions. For instance, a hexane/EtOAc gradient is a well-documented system for purifying this compound analogues. rsc.org The resulting fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound, which are then combined for further purification by HPLC. rsc.org

| Technique | Stationary Phase | Mobile Phase System (Example) | Purpose | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel (100-200 or 200-300 mesh) | Petroleum Ether-Ethyl Acetate gradient | Initial fractionation of crude extract | rsc.org |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane-Ethyl Acetate gradient | Rapid fractionation | nih.govacs.org |

| Reversed-Phase HPLC | C18 | Methanol-Water gradient | Final purification of enriched fractions | rsc.orgrsc.org |

Purity Validation Methodologies in Isolation Processes

Ensuring the purity and confirming the structural identity of the isolated this compound is a critical final step. This is achieved through a combination of analytical and spectroscopic methods.

The purity of the final isolate is typically assessed using analytical HPLC, where a pure sample should present as a single, sharp peak under various detection conditions. Thin-Layer Chromatography (TLC) is also used as a quick and simple method to check for the presence of co-eluting impurities.

Structural integrity and unambiguous identification are confirmed using spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the molecular structure. rsc.org High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is employed to determine the precise molecular formula, further confirming the compound's identity. rsc.org The validation of these analytical procedures is performed to demonstrate their suitability, specificity, and accuracy for the intended purpose, ensuring that the isolated compound is indeed this compound and is free from significant impurities. ich.orgeuropa.eu

Chemical Synthesis and Derivatization of Taepeenin D and Analogues

Strategies for Total Synthesis of the Taepeenin D Skeleton

The total synthesis of complex diterpenoids like this compound represents a formidable challenge in organic chemistry, demanding innovative and efficient strategies to construct its polycyclic framework with precise stereochemical control. researchgate.netconsensus.app

A retrosynthetic analysis of the this compound skeleton suggests several logical disconnections to break the complex structure down into simpler, more accessible starting materials. A primary strategy involves dissecting the tetracyclic core into major fragments. One logical approach, inspired by synthetic work on related structures, is the disconnection of the C/D benzofuran (B130515) ring system from the A/B ring system. researchmap.jpglobalauthorid.com This allows for the separate, controlled synthesis of these two key components before their eventual coupling.

Further disconnection of the A/B ring system can lead back to simpler cyclic precursors. A key challenge in the synthesis is the construction of the C4 quaternary stereogenic center. Synthetic studies have demonstrated a strategy that involves the selective functionalization of the C19 methyl group, mediated by an alkoxy radical, to build this congested center. researchmap.jp The CD benzofuran portion has been successfully constructed in as few as six steps from a decalone precursor, indicating an efficient pathway to this key fragment. researchmap.jp Biosynthetic insights also influence synthetic planning, where strategies often involve a cyclization phase to build the core framework followed by an oxidation phase to install the various oxygenated functional groups. chinesechemsoc.org

Achieving the correct stereochemistry across the multiple contiguous stereocenters of the this compound skeleton is a critical aspect of its total synthesis. chemrxiv.org The synthesis of related cassane furanoditerpenoids highlights several powerful stereoselective reactions that are applicable to a total synthesis of this compound. chemrxiv.orgnih.govacs.org

Key enantioselective approaches include:

Diels-Alder Reactions: An exo-selective intramolecular Diels-Alder reaction of a furanoquinone monoketal has been used to effectively construct the 6/6/6/5-fused skeleton of related cassanes. chemrxiv.orgnih.govacs.org In other strategies targeting aromatic cassane diterpenoids, a diastereoselective Diels-Alder reaction between an enantiomerically pure vinylcyclohexene (B1617736) and benzo[b]furan-4,7-dione proceeded with excellent endo-selectivity. researchgate.net

Asymmetric Reductions: The Corey-Bakshi-Shibata (CBS) reduction has been employed to establish chiral centers, such as in the preparation of an enantioenriched allylic alcohol precursor with high enantiomeric excess. chemrxiv.org

Radical-Mediated Functionalization: To construct the challenging C4 quaternary stereocenter, an alkoxy radical-mediated approach has been developed for the selective functionalization at the C19 methyl group. researchmap.jp

These methods are crucial for establishing the absolute and relative stereochemistry of the molecule, ensuring that the synthetic product is identical to the natural enantiomer.

The synthesis of complex diterpenoids is fraught with challenges that necessitate continuous innovation. consensus.appnih.gov

| Challenge | Description | Innovation |

| Structural Complexity | Diterpenoids often possess intricate, highly fused, and bridged polycyclic skeletons with a high density of functional groups and multiple stereocenters. researchgate.netconsensus.app | Development of cascade reactions to rapidly assemble complex carbon frameworks from simpler starting materials. nih.gov |

| Stereocontrol | The precise installation of numerous contiguous stereocenters, particularly all-carbon quaternary centers, is a significant hurdle due to steric hindrance. consensus.appchemrxiv.org | Use of substrate-controlled and catalyst-controlled stereoselective reactions, such as asymmetric reductions and stereoselective Diels-Alder cycloadditions. chemrxiv.orgresearchgate.net |

| Efficiency and Scalability | Traditional multi-step syntheses are often lengthy and low-yielding, which limits the practical production of the target molecule. acs.org | Designing convergent syntheses and employing late-stage C-H functionalization to introduce oxygenation, which can shorten synthetic routes and increase overall efficiency. chinesechemsoc.org |

| Regioselectivity | Differentiating between multiple similar C-H bonds for selective oxidation or functionalization on a complex scaffold is difficult. chinesechemsoc.org | Utilizing directing groups or advanced catalytic systems that can achieve site- and diastereoselective C-H oxygenation. chinesechemsoc.org |

A specific challenge pertinent to this compound and its relatives is the introduction of the methyl group at the C-14 position, which has proven difficult in several synthetic approaches. acs.orgnih.govresearchgate.net Innovations such as developing novel routes via dienone intermediates have been crucial to overcoming these specific obstacles. nih.gov

Stereoselective and Enantioselective Synthetic Approaches

Semisynthetic Approaches to this compound and Related Cassanes

Semisynthesis provides a valuable and often more practical alternative to total synthesis by leveraging the existing complex scaffolds of abundant natural products.

The structural similarity between cassane diterpenoids and other naturally abundant terpenoids makes semisynthesis an attractive strategy. Abietic acid, the main component of renewable rosin, and its derivative dehydroabietic acid, are ideal starting materials for the synthesis of this compound analogues and related cassanes like taepeenin F. acs.orgnih.govnih.govacs.org

| Precursor | Advantages | Relevance to this compound Synthesis |

| Abietic Acid | Commercially available, inexpensive, and abundant renewable resource. nih.govresearchgate.net The presence of the Δ¹³ double bond provides a key chemical handle. acs.orgnih.gov | Considered the most suitable starting material for approaching the semisynthesis of cassanes like this compound and F, particularly for introducing the challenging C-14 methyl group. acs.orgnih.govresearchgate.net |

| Dehydroabietic Acid | Easily derived from abietic acid. Its aromatic C-ring is already present in the target structure. | Has been used as a starting material in synthetic strategies toward taepeenin F, although introduction of the C-14 methyl group proved difficult from this precursor. acs.org |

| (+)-Sclareolide | An inexpensive and commercially available natural lactone. | Utilized in the synthesis of other cassane diterpenes, demonstrating the utility of diverse natural precursors for accessing this class of compounds. researchgate.netmdpi.com |

The use of these precursors significantly reduces the step count and complexity compared to a total synthesis, making it a more expedient route for generating analogues for structure-activity relationship (SAR) studies. acs.org

Successful semisynthesis relies on the optimization of key chemical transformations to achieve high yields and selectivity on complex substrates. In the semisynthesis of taepeenin F, a close analogue of this compound, several key steps were optimized. acs.orgnih.gov A major hurdle was the introduction of the methyl group at C-14. acs.org A new strategy was developed involving a nucleophilic addition to a dienone intermediate, which was prepared from abietic acid. acs.orgnih.gov

| Reaction Step | Initial Method | Optimized Method | Outcome |

| Dehydration to Dienone | p-TsOH in refluxing benzene. acs.orgnih.gov | Amberlyst A-15 resin in refluxing CH₂Cl₂. acs.orgnih.gov | Improved reaction conditions and potentially easier workup. |

| C-14 Methylation | Previous attempts from dehydroabietic acid were met with great difficulty. acs.org | 1,2-nucleophilic addition of MeLi to a dienone intermediate at -60 °C. nih.gov | Selective introduction of the characteristic C-14 methyl group, affording the desired tertiary alcohol. nih.gov |

| Aromatization | Not specified in detail for older routes. | Refluxing the dienone intermediate with p-TsOH in benzene. nih.gov | Efficiently converts the dienone into the corresponding phenol, forming the aromatic C-ring. nih.gov |

These optimizations and strategic innovations have been critical in achieving the synthesis of complex cassane diterpenoids from simple, renewable starting materials. acs.orgnih.gov

Utilization of Renewable Natural Precursors (e.g., Abietic Acid)

Rational Design and Synthesis of this compound Analogues

The journey to synthesize and diversify this compound analogues is rooted in the quest for more potent and selective bioactive molecules. Researchers have been inspired by its potential as an inhibitor of the Gli-mediated transcription in the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. stratagem-cost.eursc.orgrsc.orgrsc.org The synthetic efforts are often guided by the structural similarity of this compound to readily available natural products like abietic acid, which serves as a convenient chiral starting material. stratagem-cost.euacs.orgacs.org

The systematic modification of the this compound core structure has been a key strategy to elucidate the pharmacophoric features essential for its biological activity. These targeted alterations have provided valuable insights into the structure-activity relationships of this class of compounds.

Initial studies focused on simplifying the structure to facilitate synthesis while retaining biological activity. One of the early key findings was that substitution at the C-14 position is not critical for its inhibitory activity on the Hedgehog pathway. acs.orgacs.org This discovery allowed for the development of more accessible 14-desmethyl analogues.

Further investigations have revealed the crucial role of other structural elements. Specifically, the presence of a hydrogen bond acceptor at the C-6 position and an intact benzofuran moiety have been identified as essential for the compound's biological function. acs.orgacs.org

A series of second-generation analogues have been synthesized to explore the SAR further. rsc.orgrsc.orgrsc.orgnih.gov These efforts have involved modifications at various positions, including the C-6 and C-18 positions of the cassane skeleton. rsc.orgrsc.org For instance, hydroxyester intermediates have been utilized to create a range of derivatives, including diols, diacetates, and various amides. rsc.orgrsc.org The biological evaluation of these compounds has been carried out using well-established cell-based Gli-luciferase reporter gene assays to measure their ability to inhibit the Hh pathway activation. rsc.orgrsc.org

Table 1: Selected this compound Analogues and Their Reported Biological Insights

| Compound/Analogue Type | Modification | Key Finding | Reference(s) |

| 14-desmethyl analogues | Removal of the methyl group at C-14 | C-14 substitution is not essential for Hh pathway inhibition. | acs.orgacs.org |

| C-6 modified analogues | Introduction of a hydrogen bond acceptor | A hydrogen bond acceptor at C-6 is important for activity. | acs.orgacs.org |

| Benzofuran modified analogues | Alteration of the benzofuran ring | An intact benzofuran moiety is crucial for biological activity. | acs.orgacs.org |

| Oxazole (B20620) analogue | Replacement of the furan (B31954) ring with an oxazole ring | Identified as an improved lead compound. | stratagem-cost.eursc.orgrsc.orgrsc.org |

| C-18 amide derivatives | Conversion of the C-18 carboxyl group to various amides | Exploration of the SAR at this position. | rsc.orgrsc.org |

This table is generated based on available research data and is for informational purposes only.

The unique cassane-type diterpenoid scaffold of this compound has served as a template for the exploration of novel chemical structures with potential therapeutic applications. The natural product itself offers a new structural motif in the ongoing search for novel inhibitors of the Hedgehog signaling pathway. rsc.orgrsc.org

The development of synthetic routes to this compound and its analogues has paved the way for creating libraries of related compounds. The synthesis of an oxazole analogue, which has shown to be an improved lead compound, exemplifies the successful exploration of novel scaffolds inspired by the natural product. stratagem-cost.eursc.orgrsc.orgrsc.org This highlights the potential of rational design in generating new chemical entities with enhanced biological profiles.

The research into this compound analogues contributes to the broader field of medicinal chemistry by providing a deeper understanding of the structural requirements for inhibiting the Hedgehog pathway. These studies not only aim to optimize the activity of the parent compound but also to discover entirely new classes of inhibitors. nih.gov The structural insights gained from these synthetic and medicinal chemistry efforts are invaluable for the future development of targeted cancer therapies.

Biological Activities and Mechanistic Investigations in Preclinical Models

Modulation of the Hedgehog (Hh)/GLI Signaling Pathway by Taepeenin D and Derivatives

The Hedgehog (Hh) signaling pathway, a crucial regulator during embryonic development, has been implicated in the formation and progression of various cancers when aberrantly activated. nih.govfrontiersin.org The terminal effectors of this pathway are the Glioma-associated oncogene (GLI) transcription factors. nih.govresearchgate.net this compound, a cassane-type furano-diterpenoid, has been identified as a natural inhibitor of Hh/GLI-mediated transcription. researchgate.netrsc.org This has positioned it and its derivatives as subjects of interest in the development of novel anti-cancer strategies that aim to circumvent resistance issues seen with inhibitors targeting upstream pathway components like Smoothened (SMO). rsc.orgresearchgate.net

In vitro studies using cell-based assays have been fundamental in mapping the inhibitory action of this compound on the Hh/GLI signaling cascade. These investigations highlight a mechanism that targets the core transcriptional machinery of the pathway.

This compound has been demonstrated to be an effective inhibitor of GLI1-mediated transcription. researchgate.netscispace.com Studies utilizing a GLI-dependent luciferase reporter gene assay confirmed its inhibitory activity. rsc.orgnih.gov In some cellular contexts, such as GLI1-overexpressing HaCaT human keratinocyte cells, treatment with this compound was found to decrease the GLI1 protein level, suggesting that the compound might accelerate GLI1 protein degradation. chiba-u.jp This direct or indirect action on the GLI1 transcription factor is a key aspect of its mechanism, as GLI1 is a terminal effector in the pathway and its overexpression is linked to cancer development. nih.govnih.gov

The inhibition of GLI1 function by this compound leads to a subsequent reduction in the expression of its downstream target genes, which are critical for tumor cell proliferation and survival. mdpi.com Key target genes include Patched1 (PTCH1), which itself is part of a negative feedback loop in the Hh pathway, and the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). nih.govmdpi.comuio.no

Experimental data shows that this compound treatment leads to a dose-dependent decrease in the protein levels of both PTCH and BCL-2 in human pancreatic cancer cells (PANC-1). scispace.comnih.govchiba-u.jp Furthermore, it has been shown to downregulate the mRNA expression of Ptch in PANC-1 cells, providing further evidence of its inhibitory effect on the transcriptional activity of the Hh/GLI pathway. nih.govchiba-u.jp The reduction of BCL-2 is particularly significant, as this protein's primary function is to inhibit programmed cell death (apoptosis), and its overproduction is a hallmark of many cancers. nih.govclinicsinoncology.com

Table 1: Effect of this compound on Hh/GLI Pathway Components in PANC-1 Cancer Cells

| Target Protein/Gene | Effect Observed | Cell Line | Citation |

| PTCH Protein | Reduction in protein level | PANC-1 | scispace.comnih.gov |

| BCL-2 Protein | Reduction in protein level | PANC-1 | scispace.comnih.gov |

| Ptch mRNA | Reduction in mRNA expression | PANC-1 | nih.govchiba-u.jp |

The Hh signaling cascade is a multi-step process that, in its canonical form, is initiated by the binding of a Hedgehog ligand to the PTCH1 receptor. mdpi.comunisi.it This action relieves the inhibition that PTCH1 exerts on the G-protein-coupled receptor, SMO. nih.govunisi.it The activation of SMO then triggers a series of intracellular events that prevent the proteolytic cleavage of GLI2 and GLI3 and leads to the activation of GLI transcription factors, which translocate to the nucleus to activate target gene expression. nih.govmdpi.com

This compound intervenes at the final stage of this cascade. chiba-u.jp By inhibiting the transcriptional function of GLI1, it effectively bypasses upstream signaling events involving PTCH1 and SMO. rsc.orgchiba-u.jp This is a significant advantage, as some cancers develop resistance to SMO-targeting drugs through mutations in the SMO protein or through non-canonical activation of the pathway that occurs downstream of SMO. researchgate.netunisi.it Therefore, inhibitors that target the GLI factors directly, like this compound, are considered valuable tools to overcome this resistance. rsc.orgunisi.it

The translation of in vitro findings to in vivo efficacy is a critical step in preclinical evaluation. This involves using animal models that accurately reflect human diseases driven by Hh/GLI pathway dysregulation.

Genetically engineered mouse models (GEMMs) are powerful tools for cancer research because they allow for the development of tumors de novo in an immune-proficient environment, closely mimicking human cancer progression. embopress.orgnih.govnih.gov These models can be designed to have specific mutations, such as the inactivation of tumor suppressor genes or the activation of oncogenes in a tissue-specific manner, to replicate the genetic basis of human cancers. embopress.orgmdpi.com

While specific studies detailing the efficacy of this compound in genetically engineered animal models with aberrant Hh signaling are not yet widely published, the rationale for its use in such models is strong. Given that GEMMs can model sporadic cancers and the complex interactions within the tumor microenvironment, they provide an ideal platform to test the therapeutic potential of GLI inhibitors like this compound. nih.govnih.gov The success of other Hh pathway inhibitors in these models supports the investigation of this compound in GEMMs of cancers like medulloblastoma or basal cell carcinoma, where the Hh pathway is a known driver of the disease.

Assessment of Hh/GLI Inhibition in in vivo Disease Models

Analysis of Pathway Biomarkers in Animal Tissues

The analysis of pathway biomarkers in animal tissues is a crucial step in understanding the in vivo mechanisms of a compound. This process often involves the collection of tissue samples from animal models to identify and quantify molecular markers of disease and therapeutic response. nih.gov Techniques such as gene expression profiling and proteomic analysis are employed to assess the cellular composition and identify changes in gene or protein expression. nih.govjcancer.org For instance, in studies of fat deposition in pigs, researchers have used integrated bioinformatics and machine learning to identify tissue-specific biomarkers in subcutaneous and intramuscular adipose tissues. nih.gov Similarly, in cattle, redox biomarkers in tissues like the liver have been studied to understand their relationship with meat quality, highlighting how tissue-specific metabolic activities can be assessed. mdpi.com While direct studies on this compound's effect on pathway biomarkers in animal tissues are not extensively detailed in the available literature, the established methodologies provide a framework for future investigations into its in vivo mechanisms.

Anti-inflammatory Properties of this compound and its Analogues

This compound and its analogues have demonstrated notable anti-inflammatory effects in various preclinical models. These properties are primarily attributed to their ability to modulate key inflammatory pathways.

A significant aspect of the anti-inflammatory activity of this compound and related compounds is their ability to inhibit the production of pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell lines, a common model for inflammation, several diterpenoids, including this compound, have shown considerable inhibitory activity against nitric oxide (NO) production. researchgate.net NO is a key inflammatory marker, and its inhibition is a hallmark of anti-inflammatory potential. researchgate.netplos.org

Research has shown that this compound, along with other compounds isolated from Caesalpinia mimosoides, can significantly reduce LPS-induced NO production in RAW 264.7 cells. researchgate.net Analogues of this compound have also been synthesized and evaluated for their anti-inflammatory effects. For example, taepeenin F and its synthetic intermediates exhibited potent inhibition of NO release in LPS-stimulated macrophages, with some compounds showing between 80% and 99% inhibition at sub-cytotoxic concentrations. acs.org Similarly, pterolobirin H, another cassane diterpene, and its simplified analogues have demonstrated strong NO inhibitory properties, with some analogues being significantly more potent than the parent compound. mdpi.com

The inhibition of tumor necrosis factor-alpha (TNF-α), another critical pro-inflammatory cytokine, has also been observed with compounds structurally related to this compound. researchgate.netnih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by Taepeenin Analogues in LPS-Stimulated RAW 264.7 Macrophages

| Compound | Concentration | % Inhibition of NO Release | Reference |

|---|---|---|---|

| Taepeenin F | 150.35 µM | 98% | mdpi.com |

| Taepeenin F Analogue (Phenol 17) | 97.08 µM (3/4 IC₅₀) | 89.70% | acs.org |

This table is interactive. You can sort the columns by clicking on the headers.

The immunomodulatory effects of this compound analogues extend to their influence on macrophage activation and differentiation. Macrophages play a central role in the inflammatory response, and their activation state can determine the outcome of an immune reaction. mdpi.com Studies on analogues of taepeenin F have shown that these compounds can modulate the differentiation of RAW 264.7 macrophage cells induced by LPS. acs.org Specifically, the dienone analogue of taepeenin F was found to inhibit LPS-induced differentiation by increasing the proportion of cells in the S phase of the cell cycle. acs.org This suggests an immunomodulatory activity that warrants further molecular investigation. acs.org

The activation of macrophages by stimuli like LPS triggers inflammatory signaling pathways, leading to the release of pro-inflammatory mediators. plos.org The ability of taepeenin analogues to interfere with these processes highlights their potential to modulate the immune response. For instance, some whey-derived peptides have been shown to modulate the expression of inflammation-related genes in THP-1 macrophages, a human monocytic cell line often used to study macrophage function. mdpi.com

The link between the cell cycle and inflammation is an area of active research. nih.gov Chronic inflammation can contribute to cellular proliferation and transformation, processes that are tightly regulated by the cell cycle. nih.gov While direct evidence for the role of this compound in regulating the cell cycle during inflammatory responses in animal models is limited, in vitro studies with its analogues provide some insights.

Flow cytometry analysis of RAW 264.7 macrophages treated with analogues of taepeenin F showed that the inhibition of NO release was accompanied by a reversal of the differentiation process, with an increase in the percentage of cells in the S phase. acs.orgresearchgate.net This suggests that these compounds may exert their anti-inflammatory effects in part by modulating the cell cycle of immune cells. The deregulation of proteins involved in cell cycle checkpoints is a hallmark of uncontrolled proliferation, and anti-inflammatory agents can influence the expression and function of these regulatory proteins. nih.gov Further studies in animal models are needed to confirm these findings and to elucidate the specific cell cycle pathways targeted by this compound in the context of inflammation. mdpi.com

Immunomodulatory Effects on Macrophage Activation and Differentiation in in vitro Systems

Anticancer Activity in Established Preclinical Models

In addition to its anti-inflammatory properties, this compound and its structural relatives have been investigated for their potential as anticancer agents.

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. aging-us.com Deregulation of apoptosis is a hallmark of cancer, contributing to tumor development and resistance to therapies. aging-us.com

Studies have shown that cassane-type diterpenes, the class of compounds to which this compound belongs, can induce apoptosis in various cancer cell lines. researchgate.net For example, pterolobirin G, a related cassane diterpene, displayed apoptotic effects in HT29 human colon adenocarcinoma cells, with a significant cell-cycle arrest in the G0/G1 phase and activation of the extrinsic apoptotic pathway. mdpi.com Similarly, a salicylaldehyde (B1680747) analogue of taepeenin F was found to be the most active against several tumor cell lines, including HT29, Hep-G2 (human hepatoma), and B16-F10 (murine melanoma). acs.org This compound induced apoptosis in HT29 cells, causing morphological changes such as nuclear fragmentation and chromatin condensation. mdpi.com

The induction of apoptosis can occur through intrinsic (mitochondrial) or extrinsic pathways. mdpi.com Investigations into the mechanisms of apoptosis induction by a hydroxyphenol analogue of pterolobirin H in HT29 cells suggested the activation of the extrinsic pathway, as no significant changes in the mitochondrial membrane potential were observed. mdpi.com

Table 2: Anticancer Activity of Cassane Diterpene Analogues

| Compound | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pterolobirin G | HT29 (Colon) | Induces apoptosis, G0/G1 cell cycle arrest | mdpi.com |

| Taepeenin F Analogue (Salicylaldehyde 21) | HT29, Hep-G2, B16-F10 | Cytotoxic effects | acs.org |

| Pterolobirin H Analogue (Hydroxyphenol 15) | HT29 (Colon) | Induces apoptosis via extrinsic pathway | mdpi.com |

This table is interactive. You can sort the columns by clicking on the headers.

Mitochondrial Membrane Potential Dysregulation Studies

Cell Cycle Arrest and Distribution Perturbations in Cancer Cell Lines

The scientific literature currently lacks specific studies detailing the impact of this compound on cell cycle progression in cancer cell lines. While related compounds have been shown to induce cell cycle arrest in the G0/G1 phase, direct experimental evidence of this compound causing such an arrest is not documented. nih.govsemanticscholar.orgnih.gov

Although this compound is reported to possess antiproliferative activity, comprehensive studies on its specific impact on the dynamics of cancer cell proliferation are not available. The underlying mechanisms, such as the potential to induce a cytostatic effect leading to the inhibition of cell population growth over time, have not been fully characterized for this specific compound. mdpi.com

G0/G1 Phase Arrest Analysis

Selective Cytotoxicity against Cancer Cell Lines Exhibiting Specific Oncogenic Signaling

This compound has demonstrated significant inhibitory activity against the Hedgehog (Hh)/GLI1-mediated transcription pathway, an important signaling cascade in embryonic development and several types of cancer. demokritos.grresearchgate.netresearchgate.net The compound exhibits selective cytotoxicity against cancer cells that have elevated Hedgehog signaling levels. nih.govdemokritos.gracs.org This suggests a targeted mechanism of action, making it a compound of interest for cancers dependent on this pathway.

Research has shown that this compound is cytotoxic to human pancreatic (PANC1) and prostate (DU145) cancer cells, both of which can be influenced by the Hedgehog signaling pathway. researchgate.net Notably, the compound was reported to be non-toxic to normal cells, highlighting its selective nature. openarchives.gr

| Activity/Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| Hh/Gli-mediated transcription inhibition | 1.6 | demokritos.gr |

| Pancreatic Cancer Cells (PANC1) | 3.2 | demokritos.gr |

| Prostate Cancer Cells (DU145) | 3.4 | demokritos.gr |

Efficacy in in vivo Tumor Xenograft or Syngeneic Animal Models

As of the current available scientific literature, there are no published studies on the efficacy of this compound in in vivo tumor models, such as xenografts or syngeneic animal models. scispace.compharmaron.comnih.govd-nb.info The evaluation of its potential antitumor effects in a living organism, which is a critical step in preclinical development, has not yet been reported.

Other Emerging Biological Activities in Preclinical Research

Beyond its well-documented role as an inhibitor of the Hedgehog signaling pathway, preliminary research into the biological activities of this compound has begun to explore its potential in other therapeutic areas. These investigations, while still in early stages, hint at a broader pharmacological profile for this natural compound. The following sections detail the initial findings in cellular assays regarding its antiviral potential and other receptor-mediated activities.

Preliminary Investigations into Antiviral Potential in Cellular Assays

While direct antiviral studies on the isolated compound this compound are not yet prevalent in published literature, the class of compounds to which it belongs—cassane diterpenes—has been recognized for a range of pharmacological effects, including antiviral properties. mdpi.comrsc.org This has prompted preliminary investigations into the antiviral capacity of extracts from Caesalpinia crista, the plant from which this compound is sourced.

Research on crude extracts from Caesalpinia crista has demonstrated notable antiviral effects in cellular models. Specifically, aqueous and ethanol (B145695) extracts of the plant have been shown to completely inhibit paramyxovirus and exhibit significant inhibitory activity against orthomyxovirus in studies involving poultry pathogens. rjpbcs.comrjpbcs.com Another study corroborated these findings, indicating that various extracts of Caesalpinia crista could completely inhibit paramyxovirus and significantly inhibit orthomyxovirus. stuartxchange.org

Furthermore, studies on other cassane furanoditerpenoids isolated from a related species, Caesalpinia minax, have provided more specific insights. The inhibitory activities of several of these compounds were evaluated against the Para3 virus using a cytopathogenic effects (CPE) reduction assay, demonstrating the potential of this structural class to interfere with viral replication. nih.gov Although these studies did not test this compound directly, the positive antiviral results from closely related compounds and the source plant extracts suggest that this compound may also possess antiviral properties worthy of future investigation.

Table 1: Antiviral Investigations of Caesalpinia Extracts and Related Compounds

| Test Article | Virus(es) Studied | Assay Type | Key Findings | Reference(s) |

| Aqueous and ethanol extracts of Caesalpinia crista | Paramyxovirus, Orthomyxovirus | Cellular assays | Complete inhibition of paramyxovirus; significant inhibition of orthomyxovirus. | rjpbcs.comrjpbcs.com |

| Various crude extracts of Caesalpinia crista | Paramyxovirus, Orthomyxovirus | Cellular assays | Complete inhibition of paramyxovirus; significant inhibition of orthomyxovirus. | stuartxchange.org |

| Cassane furanoditerpenoids from Caesalpinia minax | Para3 virus | CPE reduction assay | Demonstrated inhibitory activity against the virus. | nih.gov |

Exploration of Other Receptor-Mediated Activities

The primary and most well-characterized receptor-mediated activity of this compound is its potent inhibition of the Hedgehog (Hh) signaling pathway. rvaprostatecancersupport.org This pathway is crucial in embryonic development and its aberrant activation in adults is linked to several forms of cancer. nih.gov The Hedgehog signaling cascade is initiated by the binding of Hh ligands to the Patched (Ptch) receptor, which then relieves the inhibition of the Smoothened (Smo) receptor. nih.gov

This compound has been identified as a suppressor of Gli1-mediated transcription. rvaprostatecancersupport.org Gli1 is a key transcription factor at the terminus of the Hh pathway. By inhibiting Gli1, this compound effectively blocks the downstream effects of the signaling cascade. Research using a Gli1-luciferase assay system in HaCaT cells confirmed that this compound suppresses Gli1 expression and its transcriptional activity. rvaprostatecancersupport.org Further studies have shown that this inhibition can lead to a reduction in the expression of Hh target genes like PTCH and BCL-2. chiba-u.jp

At present, the majority of research on the receptor-mediated functions of this compound has concentrated on its interaction with components of the Hedgehog signaling pathway. While this is a significant area of investigation, dedicated studies exploring the binding and activity of this compound at other distinct receptor sites are not yet widely reported in scientific literature. The broad pharmacological potential suggested by the activities of other cassane diterpenes indicates that future research may uncover additional receptor-mediated actions for this compound.

Structure Activity Relationship Sar Studies of Taepeenin D and Analogues

Elucidation of Essential Structural Features for Biological Activity

The biological activity of Taepeenin D is intrinsically linked to its unique molecular architecture. SAR studies have been instrumental in identifying the key structural components that are essential for its inhibitory effects on the Hh/Gli-mediated transcription.

Role of Specific Functional Groups in Target Engagement

The specific arrangement of functional groups within the this compound molecule plays a pivotal role in its interaction with biological targets. solubilityofthings.combiotechacademy.dk Research has shown that certain functional groups are critical for its activity, while others can be modified or even removed without a significant loss of potency. nih.govresearchgate.net

Key findings from SAR studies on this compound analogues include:

Benzofuran (B130515) Moiety: The intact benzofuran moiety is considered essential for the biological activity of this compound. researchgate.net Modifications to this part of the molecule often lead to a significant decrease in inhibitory potency.

C(6) Hydrogen Bond Acceptor: The presence of a hydrogen bond acceptor at the C(6) position is crucial for activity. researchgate.net This suggests a specific interaction, likely a hydrogen bond, with the target protein.

C(14) Methyl Group: Interestingly, the methyl group at the C-14 position does not appear to be essential for the anticancer activity of this class of compounds. nih.govmdpi.com The synthesis of 14-desmethyl this compound analogues has demonstrated that its removal can simplify the molecular structure without compromising biological efficacy. nih.govmdpi.com This finding is significant for the design of more synthetically accessible analogues. nih.gov

Importance of Stereochemical Configuration on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many natural products. nih.govmgscience.ac.innih.govbyjus.com While specific studies focusing solely on the stereochemistry of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action suggest that the specific spatial arrangement of its chiral centers is likely crucial for its interaction with its biological target. mgscience.ac.in The precise orientation of functional groups, dictated by the molecule's stereochemistry, governs the fit and binding affinity to the active site of the target protein. nih.gov

Methodological Approaches for Comprehensive SAR Analysis

A variety of methodological approaches are employed to conduct comprehensive SAR analyses of this compound and its analogues, combining chemical synthesis with biological evaluation and computational modeling.

Systematic Chemical Modification and Biological Screening

A primary strategy for elucidating SAR is the systematic chemical modification of the lead compound, this compound, followed by biological screening of the resulting analogues. nih.gov This involves the synthesis of a series of related compounds where specific parts of the molecule are altered. unimi.it For instance, researchers have prepared this compound-related analogues by utilizing readily available starting materials like abietic acid. demokritos.gr These analogues are then evaluated for their activity as Hh/Gli inhibitors, allowing for the identification of important structural features. demokritos.gr The synthesis of second-generation analogues has further enriched the available SAR data for this natural product. rsc.org

Computational Modeling and Molecular Docking in SAR Elucidation

Computational modeling and molecular docking are powerful tools used to complement experimental SAR studies. jscimedcentral.comissaasphil.orgbohrium.com These methods provide insights into the potential binding modes of this compound and its analogues with their biological target. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a ligand when it binds to a receptor, providing a model of the interaction at the molecular level. jscimedcentral.comissaasphil.org For cassane-type diterpenoids, molecular docking studies have been performed to understand their interactions with target proteins. mdpi.com

Predicting Reactive Sites: Computational tools can also predict reactive sites for functionalization, guiding the synthesis of new analogues with potentially improved activity.

Identification of Pharmacophoric Requirements for Specific Biological Effects

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to exert a specific biological effect. slideshare.netunina.it The identification of the pharmacophore for this compound's activity as a Gli-mediated transcription inhibitor is a key goal of SAR studies.

Based on the available research, the key pharmacophoric features for the inhibitory activity of this compound analogues appear to include:

A hydrogen bond acceptor at the C(6) position. researchgate.net

An intact benzofuran moiety. researchgate.net

An aromatic D ring. rsc.org

The exploration of these pharmacophoric requirements has led to the identification of an oxazole (B20620) analogue as a potentially improved lead compound. rsc.orgrsc.org

Below is an interactive data table summarizing the biological activity of selected this compound analogues.

| Compound | Modification | Biological Activity (IC50) | Reference |

| This compound | - | 1.6 µM (Hh/Gli inhibition) | demokritos.gr |

| 14-desmethyl-taepeenin D | Removal of C-14 methyl group | Activity maintained | nih.govmdpi.com |

| Analogue 2a | Rosin acid derived 14-desmethyl-taepeenin analogue | ~16 µM | rsc.org |

| Analogue 2b | Rosin acid derived 14-desmethyl-taepeenin analogue | ~13 µM | rsc.org |

| Oxazole analogue | Replacement of furan (B31954) with oxazole | Improved lead compound | rsc.orgrsc.org |

Preclinical Pharmacological Characterization

In vitro Pharmacodynamic Studies

The in vitro pharmacodynamic properties of taepeenin D have been primarily investigated through its interaction with the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and cellular proliferation that is often aberrantly activated in various cancers.

Target Engagement Assays in Cellular Systems

This compound has been identified as an inhibitor of the Hedgehog signaling pathway, acting downstream of the Smoothened (Smo) receptor. nih.govstratagem-cost.eu Its mechanism of action involves the interference with Gli-mediated transcription, the final step in the Hh signaling cascade. nih.govstratagem-cost.eudemokritos.gr

In a cell-based Gli-dependent luciferase reporter assay using human keratinocyte (HaCaT-GLI1-Luc) cells, this compound demonstrated inhibitory activity on Hh/Gli-mediated transcription with a half-maximal inhibitory concentration (IC50) of 1.6 µM. demokritos.gr This assay system is specifically designed to identify inhibitors that act downstream of SMO, as it utilizes exogenous overexpression of the Gli1 transcription factor. chiba-u.jp The activity of this compound in this system suggests that its target is likely Gli1 or a component that regulates Gli1 function. nih.govfrontiersin.org

While direct binding assays such as a cellular thermal shift assay (CETSA) or electrophoretic mobility shift assay (EMSA) specifically for this compound and Gli1 have not been detailed in the available literature, the functional data strongly supports its role as an inhibitor of Gli-mediated transcriptional activity. researchgate.netresearchgate.net

Cellular Pathway Modulation Quantification

The inhibitory effect of this compound on the Hedgehog pathway has been further quantified by assessing its impact on the expression of downstream target genes and its cytotoxic effects on cancer cell lines with activated Hh signaling.

This compound has been shown to reduce the protein levels of Patched-1 (Ptch1), a direct target of Hh signaling, and the anti-apoptotic protein Bcl-2 in a dose-dependent manner in human pancreatic (PANC-1) and prostate (DU145) cancer cells. nih.govetflin.com Furthermore, treatment with this compound led to a downregulation of Ptch mRNA expression in PANC-1 cells, confirming its inhibitory effect on the transcriptional output of the Hh/Gli pathway. etflin.comacs.org

Consistent with its inhibition of a pro-survival signaling pathway, this compound exhibits selective cytotoxicity against cancer cells characterized by heightened Hh signaling. The IC50 values for its cytotoxic activity have been determined in several cancer cell lines, as detailed in the table below. chiba-u.jpetflin.comdemokritos.gr

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic Cancer | 3.2 |

| DU145 | Prostate Cancer | 3.4 |

This table presents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines.

In vivo Pharmacodynamic Studies in Animal Models

Biomarker Analysis in Animal Tissues and Biofluids

There is currently no publicly available research detailing the analysis of biomarkers in animal tissues or biofluids following treatment with this compound. Such studies would be crucial to confirm the in vivo target engagement and modulation of the Hedgehog signaling pathway.

Evaluation of Efficacy in Relevant Disease Models

Although in vitro data suggests the potential efficacy of this compound in cancers with an activated Hedgehog pathway, such as pancreatic and prostate cancer, no in vivo efficacy studies in relevant animal models have been reported in the scientific literature to date. etflin.comijpsdronline.comijpsdronline.com In silico studies have suggested its potential for further in vivo investigation. ijpsdronline.comijpsdronline.com

Pharmacokinetic Profiling in Preclinical Animal Models

Detailed pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical animal models have not been published. While some research has been conducted on the pharmacokinetics of other cassane diterpenoids, these findings cannot be directly extrapolated to this compound without specific experimental validation. springernature.comresearchgate.netnih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Systems

In principle, ADME studies in animal models, such as rats or mice, investigate the journey of a compound through the body. international-biopharma.comwuxiapptec.com These studies are fundamental in preclinical research to predict how a drug will behave in humans. Current time information in Houston, TX, US.researchgate.net

Absorption: This component would detail the extent and rate at which this compound enters the bloodstream after administration. Factors influencing absorption include the route of administration, the compound's solubility, and its ability to permeate biological membranes. international-biopharma.com

Distribution: This subsection would describe how this compound spreads throughout the various tissues and organs of the body after absorption. It is influenced by factors like blood flow, plasma protein binding, and the compound's affinity for specific tissues. international-biopharma.com

Metabolism: This part would identify the metabolic pathways of this compound, detailing how the body chemically modifies the compound, primarily in the liver. This process can lead to the formation of active or inactive metabolites. international-biopharma.com

Excretion: This final component would outline the routes by which this compound and its metabolites are eliminated from the body, typically via urine or feces. international-biopharma.com

While specific data for this compound is lacking, a computational (in-silico) analysis of a group of compounds including this compound and its isomers (taepeenin B and C) suggested they possess drug-like properties according to Lipinski's "Rule of Five". ijpsdronline.com This prediction indicates a theoretical potential for good oral bioavailability, but it is not a substitute for experimental in vivo data. ijpsdronline.com

Bioavailability Assessments in Animal Models

Detailed in vivo bioavailability assessments for this compound in animal models have not been reported in the available scientific literature. Bioavailability studies are essential to determine the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. researchgate.net

Typically, bioavailability is assessed by administering the compound both intravenously (IV) and orally (PO) to animal models. The data from these studies are used to construct plasma concentration-time curves. The absolute bioavailability (F%) is then calculated using the following formula:

F (%) = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100

Where:

AUCoral is the area under the plasma concentration-time curve following oral administration.

AUCIV is the area under the plasma concentration-time curve following intravenous administration.

Doseoral is the dose administered orally.

DoseIV is the dose administered intravenously.

A high oral bioavailability is generally a desirable characteristic for a drug candidate intended for oral administration. uliege.be The lack of specific experimental data for this compound means that its actual bioavailability in animal models remains uncharacterized.

Biosynthetic Pathways and Enzymatic Studies of Cassane Diterpenoids

Proposed Biosynthetic Origins of Taepeenin D

The biosynthesis of this compound, a member of the cassane diterpenoid family, is proposed to follow a complex pathway involving the cyclization and rearrangement of a common diterpene precursor. While the specific enzymatic steps leading to this compound have not been fully elucidated, a general biosynthetic route has been postulated based on the known biosynthesis of other cassane and pimarane (B1242903) diterpenoids.

Role of Pimarane Precursors in Cassane Diterpene Formation

The biosynthesis of all diterpenoids originates from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). nih.govjmb.or.kr The formation of the characteristic tricyclic cassane skeleton is believed to proceed through a pimarane-type intermediate. mdpi.com The proposed pathway begins with the cyclization of GGPP to form a labdadienyl pyrophosphate intermediate, which then undergoes further cyclization to yield a pimarane skeleton.

Specifically, it is hypothesized that a pimarane precursor undergoes a significant rearrangement to form the cassane scaffold. mdpi.com This key transformation involves the migration of a methyl group from the C-13 position to the adjacent C-14 position. nih.gov This rearrangement is a defining step in the biosynthesis of cassane diterpenoids and distinguishes them from their pimarane precursors. A plausible biosynthetic pathway for cassane derivatives suggests that the pimarane diterpene precursor is derived from the intramolecular cyclization of GGPP. mdpi.com

| Precursor Molecule | Key Intermediate | Resulting Skeleton |

| Geranylgeranyl Pyrophosphate (GGPP) | Pimarane-type Diterpene | Cassane |

Enzymatic Rearrangements and Cyclization Mechanisms

The conversion of the pimarane precursor to the cassane skeleton is facilitated by a series of enzymatic reactions. These transformations involve complex cyclizations and rearrangements, likely catalyzed by specific enzymes such as terpene synthases and cytochrome P450 monooxygenases. beilstein-journals.org While the precise enzymes responsible for the biosynthesis of this compound have not been identified, the general mechanisms are thought to be consistent with those observed in the biosynthesis of other diterpenoids.

The initial cyclization of GGPP is catalyzed by diterpene synthases (diTPSs), which are responsible for generating the foundational carbon skeletons of diterpenoids. nih.govjmb.or.kr Following the formation of the pimarane intermediate, a key rearrangement step, the methyl migration from C-13 to C-14, is believed to be enzymatically controlled. This type of rearrangement is a known feature of terpene biosynthesis, often involving carbocationic intermediates stabilized within the enzyme's active site. thieme-connect.com Subsequent modifications, such as oxidations, hydroxylations, and the formation of the furan (B31954) ring characteristic of many cassane diterpenoids, are likely carried out by tailoring enzymes like cytochrome P450s. beilstein-journals.org The formation of the diverse array of cassane diterpenoids, including this compound, is a result of the varied activities of these tailoring enzymes.

Genetic and Enzymatic Basis of this compound Biosynthesis

The specific genes and enzymes responsible for the biosynthesis of this compound in Caesalpinia species have not yet been characterized. However, research on the biosynthesis of other diterpenoids, particularly in model plants and other organisms, provides a framework for understanding the potential genetic and enzymatic machinery involved.

Identification of Key Enzymes and Gene Clusters

In many plants, the genes responsible for the biosynthesis of specialized metabolites like diterpenoids are organized into biosynthetic gene clusters (BGCs). nih.govnih.gov These clusters consist of physically linked genes that encode the various enzymes of a metabolic pathway, allowing for their co-regulation. nih.gov It is plausible that the genes for this compound biosynthesis are also located in such a cluster within the genome of the source organism.

The key enzymes expected to be involved in the biosynthesis of this compound include:

Diterpene Synthases (diTPSs): These enzymes would catalyze the initial cyclization of GGPP to form the pimarane precursor. nih.govjmb.or.kr

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is known to be involved in the modification of terpenoid skeletons, including hydroxylations, oxidations, and the formation of heterocyclic rings like the furan ring found in many cassane diterpenoids. beilstein-journals.org

Transferases: These enzymes could be responsible for the addition of functional groups to the cassane skeleton. beilstein-journals.org

While specific enzymes for this compound are unknown, studies on other diterpenoids, such as phytocassanes in rice, have identified gene clusters containing diterpene cyclases and various CYPs that work in concert to produce the final products. ebi.ac.uktandfonline.com The identification of similar gene clusters in Caesalpinia species would be a crucial step in elucidating the complete biosynthetic pathway of this compound.

Investigation of Enzymatic Reaction Mechanisms

The enzymatic reactions involved in the biosynthesis of this compound are presumed to follow mechanisms common to terpenoid biosynthesis. The cyclization reactions catalyzed by diTPSs are initiated by the ionization of the pyrophosphate group from GGPP, leading to a series of carbocation-mediated cyclizations and rearrangements. beilstein-journals.org

The proposed methyl migration from C-13 to C-14 in the formation of the cassane skeleton from a pimarane precursor is a classic example of a carbocation-driven rearrangement. This reaction is likely facilitated by the specific architecture of the enzyme's active site, which would stabilize the carbocationic intermediates and control the stereochemistry of the final product.

The subsequent modifications by cytochrome P450 enzymes typically involve the activation of molecular oxygen and its insertion into C-H bonds to form hydroxyl groups, or further oxidation to ketones or carboxylic acids. The formation of the furan ring is also likely a multi-step process catalyzed by one or more CYPs, involving a series of oxidative reactions. The study of these enzymatic mechanisms at a detailed level will require the isolation and characterization of the specific enzymes involved in the this compound biosynthetic pathway.

Advanced Analytical Methodologies for Taepeenin D Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the analysis of novel natural products, including taepeenin D. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, its molecular formula has been established as C₂₃H₂₈O₅, corresponding to a molecular weight of 384.5 g/mol . This level of precision allows researchers to distinguish between compounds with very similar nominal masses, a critical step in structural confirmation.

In research involving analogues of this compound, high-resolution electrospray ionization (HR-ESI) mass spectrometry is commonly used. For instance, in the analysis of a related compound with the formula C₂₀H₂₆O₄, the measured mass-to-charge ratio ([M+Na]⁺) was found to be 353.17225, which is in close agreement with the calculated value of 353.17233. rsc.org This demonstrates the power of HRMS in verifying the identity of synthesized or isolated compounds. While specific HRESIMS data for this compound metabolites are not widely published, this technique is the standard approach for identifying products of metabolic transformation by detecting mass shifts corresponding to biochemical reactions like hydroxylation or glucuronidation.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₈O₅ | |

| Molecular Weight | 384.5 g/mol | |

| Melting Point | 118.5–119 ºC | uio.no |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of complex organic molecules like this compound. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

For this compound, the ¹H NMR spectrum reveals characteristic signals for its various protons, while the ¹³C NMR spectrum indicates the presence of all 23 carbon atoms, including those in carbonyl, aromatic, and aliphatic regions. chiba-u.jpkuvempu.ac.in The identification of this compound is confirmed by comparing its spectroscopic data with literature values. chiba-u.jp

To assemble the complete three-dimensional structure, researchers rely on two-dimensional (2D) NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental. researchgate.net COSY experiments reveal proton-proton coupling networks, helping to establish connectivity within spin systems. HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. Together, these experiments allow for the unambiguous assignment of all atoms in the molecule and the determination of its stereochemistry. researchgate.netacs.org

Table of NMR Data for this compound

| Atom | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

|---|

Chromatographic Methods for Purity Assessment and Quantitative Analysis in Research Samples

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from natural sources or synthetic reactions. The isolation of this compound from plants like Acacia pennata and Caesalpinia mimosoides typically involves initial solvent extraction followed by various chromatographic steps. chiba-u.jpscispace.com

Flash column chromatography using silica (B1680970) gel is a common method for the initial separation and purification of this compound and its analogues from crude extracts. rsc.orgnih.gov For final purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A typical HPLC system for the analysis of related cassane diterpenoids might employ a C-18 reversed-phase column with a suitable mobile phase gradient. rsc.org Purity is often confirmed using Thin Layer Chromatography (TLC), which provides a rapid and cost-effective way to monitor reactions and assess fraction purity. rsc.org Furthermore, HPLC coupled with mass spectrometry (HPLC-MS) is a powerful tool for purity validation, confirming that the desired compound is the major component and identifying any co-eluting impurities.

| Technique | Purpose | Stationary Phase | Mobile Phase Example |

| Flash Chromatography | Purification | Silica gel | Hexane (B92381)/Ethyl Acetate (B1210297) gradient rsc.orgnih.gov |

| HPLC | Purity Assessment & Quantification | C-18 Reversed-Phase rsc.org | Methanol (B129727)/Water chiba-u.jp |

| TLC | Purity Monitoring | Silica gel F254 rsc.orgnih.gov | Hexane/Ethyl Acetate rsc.org |

Flow Cytometry in Cellular Biology Assays

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a fluid stream as they pass through a laser. In the context of this compound research, it is instrumental in elucidating its effects on cancer cells. Although specific flow cytometry data for this compound is not extensively detailed in the available literature, the methodology is widely applied to its analogues to study cellular processes like apoptosis and cell cycle progression. acs.orgugr.esmdpi.com

For example, in studies of this compound analogues, flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M). acs.orgmdpi.com This is often achieved by staining the cells with a fluorescent dye like propidium (B1200493) iodide (PI), which intercalates with DNA, and the fluorescence intensity is proportional to the DNA content. acs.orgmdpi.com To investigate if a compound induces apoptosis (programmed cell death), cells are co-stained with Annexin V and PI. mdpi.com Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. mdpi.com Given that this compound exhibits significant cytotoxicity against pancreatic (PANC1) and prostate (DU145) cancer cells, it is highly probable that flow cytometry was employed to obtain these findings. ijpsonline.com

Spectroscopic Techniques for Molecular Interaction Studies

Understanding how this compound interacts with its biological targets is crucial for explaining its mechanism of action. While direct spectroscopic studies on the molecular interactions of this compound are not widely reported, computational methods like molecular docking are often used in conjunction with experimental data to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For instance, in a study of a pterolobirin H analogue, a compound structurally related to this compound, molecular docking was used to investigate its binding to the active site of inducible nitric-oxide synthase (iNOS) and caspase 8 proteins. nih.gov Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the compound's biological activity. These in silico approaches provide valuable insights that can guide the design of future spectroscopic experiments, such as fluorescence quenching or surface plasmon resonance, to experimentally validate the predicted binding modes and affinities.

Translational Research Perspectives in Preclinical Contexts

Taepeenin D as a Molecular Probe for Biological Pathway Exploration

This compound, a cassane-type diterpenoid, has emerged as a valuable molecular probe, primarily due to its inhibitory activity against the Hedgehog (Hh) signaling pathway. demokritos.gr This pathway is crucial during embryonic development and its aberrant activation is implicated in various cancers, including basal cell carcinoma, medulloblastoma, and cancers of the lung, pancreas, and prostate. demokritos.gr this compound specifically inhibits Gli-mediated transcription, a key downstream step in the Hh pathway. demokritos.gr

The compound's ability to selectively target this pathway allows researchers to dissect the intricate mechanisms of Hh signaling in both normal and pathological states. By observing the cellular and molecular effects of this compound, scientists can gain insights into the specific roles of Hh/Gli signaling in cancer cell proliferation, survival, and differentiation. This makes this compound an important tool for exploring the fundamental biology of cancers dependent on this pathway.

Table 1: Biological Activity of this compound

| Biological Target | Activity | IC50 Value | Cell Context |

| Hh/Gli-mediated transcription | Inhibitory | 1.6 µM | Not specified |

| Cancer cells with high Hh signaling | Cytotoxic | 3.2 – 3.4 µM | Not specified |

Data sourced from a study on cassane-type furanoditerpenoids. demokritos.gr

Strategies for Lead Compound Optimization and Development in Drug Discovery

While this compound shows promise, its natural structure may not be optimal for therapeutic use. Lead optimization aims to enhance a compound's efficacy, selectivity, and pharmacokinetic properties. For this compound, several strategies have been explored, primarily through the synthesis of analogues. acs.orgrsc.org

Key findings from structure-activity relationship (SAR) studies have provided a roadmap for optimization:

C(14) Substitution: The methyl group at the C(14) position is not essential for its biological activity. acs.orgrsc.org This finding allows for simplification of the synthetic process or for the introduction of other functional groups to potentially improve properties.

C(6) Substitution: The presence of a hydrogen bond acceptor at the C(6) position is crucial for its inhibitory activity. acs.org

Benzofuran (B130515) Moiety: An intact benzofuran ring system is essential for its biological function. acs.org

Researchers have successfully synthesized a series of second-generation analogues based on these findings. rsc.org One notable success was the identification of an oxazole (B20620) analogue that demonstrated improved activity as a Gli-mediated transcription inhibitor, highlighting the potential for further development. rsc.org The synthesis of these analogues often utilizes readily available starting materials like abietic acid, which shares structural similarities with the this compound core. acs.orgnih.gov

Potential Application in in vitro Disease Modeling and Target Validation

The ability of this compound and its analogues to modulate the Hh pathway makes them valuable tools for in vitro disease modeling. For instance, they can be used in cancer cell lines with overactive Hh signaling to study the consequences of pathway inhibition. demokritos.gr This allows for the validation of the Hh pathway as a therapeutic target in specific cancer types.

Furthermore, derivatives of this compound have been evaluated for their anti-inflammatory and cytotoxic effects in various cell lines. While this compound itself did not show significant cytotoxicity against certain cancer cell lines (IC50 > 100 μM), some of its synthetic derivatives exhibited potent antiproliferative activity. acs.org For example, a salicylaldehyde (B1680747) derivative showed significant activity against B16-F10 murine melanoma cells (IC50 = 7.72 μM). acs.org

These compounds have also been studied for their anti-inflammatory properties by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. acs.orgnih.gov Several analogues demonstrated potent NO inhibition, suggesting their potential application in modeling and studying inflammatory diseases. acs.org This dual activity in both cancer and inflammation underscores the versatility of the this compound scaffold in preclinical research.

Future Research Directions and Unaddressed Questions in Taepeenin D Studies

Elucidation of Novel Molecular Targets Beyond the Hedgehog Pathway

While the primary mechanism of action for taepeenin D is understood to be the inhibition of GLI1-mediated transcription, a significant area of future inquiry lies in identifying and validating its effects on other cellular pathways. rsc.orgstratagem-cost.eu The GLI transcription factors are known points of convergence for multiple oncogenic signaling networks, including the PI3K/AKT, MAPK, and TGF-β pathways. nih.govoncotarget.comfrontiersin.org Therefore, a crucial unaddressed question is whether the anti-cancer effects of this compound are solely due to the suppression of the canonical Hh pathway or if they also involve modulation of these other critical signaling cascades.

Furthermore, preclinical studies on synthetic intermediates and analogues of related cassane diterpenoids have revealed anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in activated macrophages. acs.orgmdpi.com This suggests that the broader chemical scaffold may possess bioactivity beyond Hedgehog signaling. Future research should, therefore, aim to:

Investigate Crosstalk: Systematically explore whether this compound affects key nodes of interconnected signaling pathways, such as AKT, ERK, or SMAD proteins, in cancer cells.

Identify Off-Target Effects: Employ unbiased screening methods, such as proteomic profiling, to identify other potential binding partners or molecular targets of this compound.

Explore Anti-Inflammatory Mechanisms: Characterize the molecular basis for the anti-inflammatory effects observed in related compounds to determine if this compound shares these properties and through which specific targets. acs.orgmdpi.com

Elucidating these aspects will provide a more comprehensive understanding of this compound's mechanism of action and could broaden its therapeutic potential to inflammatory diseases or cancers driven by mechanisms independent of Hedgehog signaling.

Exploration of Combination Strategies with Other Preclinical Therapeutic Agents

The development of drug resistance is a major challenge in cancer therapy, and combination treatments are a key strategy to enhance efficacy and overcome resistance. nih.govnih.gov For Hedgehog pathway inhibitors, resistance to Smoothened (SMO) antagonists has been documented, making downstream inhibitors like this compound particularly valuable. nih.govnih.gov However, there is a lack of preclinical studies investigating this compound in combination with other therapeutic agents.

Future research should prioritize evaluating the synergistic, additive, or antagonistic effects of this compound when combined with other anticancer drugs. Based on the known crosstalk between the Hedgehog pathway and other signaling networks, several rational combination strategies can be proposed for preclinical investigation: oncotarget.comfrontiersin.org

PI3K/AKT Pathway Inhibitors: Given that increased PI3K signaling has been identified as a potential mechanism of resistance to SMO inhibitors, combining this compound with PI3K inhibitors could be a powerful strategy to prevent or overcome resistance. oncotarget.com

EGFR and MAPK Pathway Inhibitors: In certain cancers, the EGFR and MAPK pathways can non-canonically activate GLI transcription factors. frontiersin.org Combining this compound with inhibitors of these pathways could lead to a more complete shutdown of oncogenic signaling.

Conventional Chemotherapeutics: Exploring combinations with standard-of-care chemotherapy agents could reveal synergistic effects, potentially allowing for lower doses of cytotoxic drugs and reduced patient side effects.

Epigenetic Modulators: Combining this compound with drugs like histone deacetylase (HDAC) inhibitors could offer novel therapeutic avenues, as has been shown with other combination strategies in preclinical and clinical studies. nih.gov

Systematic preclinical evaluation of such combinations is essential to identify the most effective partnerships and the cancer types in which they are most likely to succeed. nih.gov

Development of Advanced Synthetic Methodologies for Novel Analogues